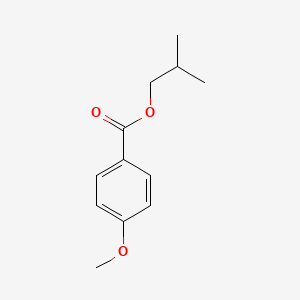

Isobutyl p-anisate

Description

Contextual Significance in Organic Chemistry and Related Fields

Isobutyl p-anisate, systematically known as 2-methylpropyl 4-methoxybenzoate, is an ester derived from p-anisic acid and isobutanol. sigmaaldrich.com Its molecular structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and an isobutyl ester group, imparts properties that make it relevant in several areas of chemical science.

In organic chemistry, esters as a class are fundamental functional groups, and their synthesis and reactions are core topics of study. ontosight.ai this compound serves as a case study for understanding esterification reactions, particularly the Fischer-Speier esterification, which typically involves the reaction of a carboxylic acid (p-anisic acid) with an alcohol (isobutanol) in the presence of an acid catalyst. ebsco.com The study of such reactions can involve optimizing conditions to improve yield and exploring different catalytic methods, including enzymatic and microwave-assisted syntheses. google.comacs.org

Beyond fundamental organic synthesis, this compound and related anisate esters are of interest in fields such as flavor and fragrance chemistry. ontosight.aiosti.gov Esters are well-known for their characteristic and often pleasant aromas, making them key components in the formulation of perfumes, cosmetics, and food flavorings. sigmaaldrich.comwikipedia.org The specific scent profile of this compound, described as sweet and floral with fruity undertones, makes it a valuable ingredient in these industries. sigmaaldrich.comontosight.ai Research in this context often focuses on the isolation and identification of such volatile compounds from natural sources or the development of efficient synthetic routes to produce them. osti.govresearchgate.net

Furthermore, the structural motif of a substituted benzoate (B1203000) ester is found in various biologically active molecules and materials. While research on the specific biological activities of this compound is not extensive, related compounds are subjects of investigation. For instance, a recent study reported the isolation of m-isobutyl methoxy benzoate from Streptomyces chrestomyceticus, which displayed antimicrobial properties. researchgate.net This highlights the potential for esters of this type to be explored for pharmaceutical applications.

Historical Perspective of Anisate Esters in Academic Literature

The study of esters dates back to the 19th century, with early work focusing on their synthesis and characteristic properties. The Fischer esterification method, a cornerstone of organic synthesis, was developed in the late 1800s, providing a general route to this class of compounds. utripoli.edu.ly The exploration of benzoate esters for various applications also has a long history. For example, in the late 19th and early 20th centuries, chemists like Alfred Einhorn investigated benzoate ester moieties for their anesthetic properties, leading to the development of compounds like benzocaine (B179285) (ethyl 4-aminobenzoate). ebsco.com

The specific history of anisate esters is closely tied to the availability of anisic acid (p-methoxybenzoic acid), which can be derived from natural sources like anise. researchgate.net The pleasant, anise-like aroma of simple anisate esters, such as methyl p-anisate, led to their early use in the fragrance and flavor industries. researchgate.netsigmaaldrich.com

Early academic studies on anisate esters often focused on their chemical reactions and physical properties. For example, research has explored the selective cleavage of the ester versus the ether bond in methyl anisates, demonstrating the influence of reaction conditions and solvents on the outcome. researchgate.net These fundamental studies provided a deeper understanding of the reactivity of the anisate functional group, which is crucial for its application in more complex syntheses.

Scope and Objectives of Contemporary Research on this compound

Contemporary research directly focusing on this compound is somewhat limited, with much of the work on this specific compound being application-oriented within the flavor and fragrance industries. ontosight.ai However, the broader research landscape for related esters and synthetic methodologies provides a clear indication of the current and future scope of investigation.

A significant area of modern research is the development of greener and more efficient synthetic methods for ester production. This includes the use of solid acid catalysts to replace corrosive liquid acids in esterification, and the exploration of enzymatic catalysis using lipases, which can offer high selectivity under mild conditions and in solvent-free systems. acs.orgresearchgate.net These approaches aim to make the production of esters like this compound more sustainable and economically viable.

Another focus of contemporary research is the detailed analysis and characterization of complex mixtures containing flavor and fragrance compounds. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to identify and quantify trace amounts of volatile compounds, including esters like this compound, in natural products and commercial formulations. researchgate.net

Furthermore, there is ongoing research into the biological activities of various ester compounds. While this compound itself is primarily used for its organoleptic properties, the discovery of antimicrobial activity in a structurally similar compound, m-isobutyl methoxy benzoate, suggests a potential avenue for future research. researchgate.net Investigations could explore the antimicrobial spectrum of this compound and other related anisate esters.

The development of novel applications for esters based on their physical and chemical properties is also an active area of research. For example, esters are widely used as solvents, and understanding the solvation properties of compounds like this compound through models like the Abraham general solvation parameter model can expand their potential applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

27739-28-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methylpropyl 4-methoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |

InChI Key |

HQYSDZUOGBUYJA-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)OC |

Other CAS No. |

27739-28-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isobutyl P Anisate

Chemical Synthesis Approaches

Chemical synthesis remains a primary route for the production of isobutyl p-anisate. The methodologies primarily revolve around the esterification of p-anisic acid with isobutanol, with significant research focused on optimizing reaction conditions, exploring various catalytic strategies, and developing more sustainable solvent-free systems.

Esterification Reactions of p-Anisic Acid and Isobutanol

The general chemical equation is as follows:

CH₃OC₆H₄COOH + (CH₃)₂CHCH₂OH ⇌ CH₃OC₆H₄COO-CH₂CH(CH₃)₂ + H₂O (p-Anisic Acid + Isobutanol ⇌ this compound + Water)

Optimization of Reaction Conditions for Esterification

The efficiency and yield of the esterification of p-anisic acid and isobutanol are highly dependent on several reaction parameters. Optimization of these conditions is crucial for industrial-scale production. Key variables that are often optimized include reaction temperature, the molar ratio of reactants, and catalyst concentration.

Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and the degradation of the product. researchgate.net The molar ratio of alcohol to acid is another critical factor; using an excess of isobutanol can shift the reaction equilibrium to favor the formation of this compound. acs.org Catalyst loading also plays a significant role, with an optimal concentration providing the best balance between reaction rate and cost-effectiveness. researchgate.net

Table 1: Representative Optimized Conditions for Esterification Reactions

| Parameter | Optimized Value/Range | Rationale |

| Temperature | 80-140 °C | Balances reaction rate with minimizing side reactions and potential degradation. |

| Molar Ratio (Isobutanol:p-Anisic Acid) | 1.5:1 to 3:1 | An excess of alcohol shifts the equilibrium towards product formation. acs.org |

| Catalyst Loading | 0.5-5 wt% of reactants | Provides sufficient catalytic activity without excessive cost or difficult removal. |

| Reaction Time | 2-10 hours | Dependent on other conditions; optimized to achieve maximum conversion. researchgate.net |

This table presents typical ranges found in the literature for similar esterification reactions and should be considered as a general guideline.

Catalytic Strategies in Chemical Esterification

A variety of catalysts can be employed to facilitate the esterification of p-anisic acid and isobutanol. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used homogeneous catalysts due to their high catalytic activity. operachem.com They operate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. asianpubs.org However, these catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and washing steps that generate waste. operachem.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins like Amberlyst-15 and Dowex. researchgate.net These materials offer several advantages, including ease of separation from the reaction product, reusability, and reduced corrosivity. researchgate.net The catalytic activity of these resins is attributed to the presence of sulfonic acid groups (-SO₃H) on their surface. researchgate.net Studies on the esterification of similar compounds have shown that macroporous resins can allow for efficient diffusion of reactants to the active sites. researchgate.net

Table 2: Comparison of Catalytic Strategies for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost. operachem.com | Corrosive, difficult to separate, generates waste. operachem.com |

| Heterogeneous | Amberlyst-15, Dowex resins, Sulfonated Biochar | Easy separation, reusable, non-corrosive. researchgate.net | Potentially lower activity than homogeneous catalysts, mass transfer limitations. |

This table provides a general comparison of catalyst types used in esterification.

Solvent-Free Systems for Ester Synthesis

In a move towards greener and more sustainable chemical processes, solvent-free synthesis of esters has gained significant attention. nih.govrsc.org In a solvent-free system for the synthesis of this compound, the reactants themselves act as the solvent. This approach offers several benefits, including reduced environmental impact from the elimination of organic solvents, higher reactant concentrations leading to potentially faster reaction rates, and simplified product purification. rsc.org

The reaction is typically carried out by heating the mixture of p-anisic acid, isobutanol, and a catalyst. The removal of the water byproduct is still a critical step to achieve high conversion rates. This can be accomplished by performing the reaction under vacuum or by bubbling an inert gas through the reaction mixture to carry away the water vapor. The use of heterogeneous catalysts is particularly advantageous in solvent-free systems as it simplifies the work-up process. rsc.org

Biocatalytic and Biotechnological Production

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and improved sustainability. jmbfs.org The enzymatic production of this compound is a promising area of research.

Enzymatic Esterification Utilizing Lipases and Other Biocatalysts

Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of esters. jmbfs.org These enzymes naturally catalyze the hydrolysis of triglycerides, but in non-aqueous or micro-aqueous environments, the reaction equilibrium is reversed, favoring ester synthesis. jmbfs.org For the production of this compound, a lipase (B570770) would catalyze the reaction between p-anisic acid and isobutanol.

The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), is particularly prevalent. researchgate.netmdpi.com Immobilization enhances the stability of the enzyme, allows for its easy separation from the reaction medium, and enables its reuse over multiple reaction cycles, which is crucial for economic viability. researchgate.net

The enzymatic synthesis of esters can often be performed under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netmdpi.com However, challenges such as substrate or product inhibition of the enzyme can occur. acs.org Optimization of parameters like temperature, substrate molar ratio, and enzyme loading is therefore essential to achieve high yields. researchgate.net

Table 3: Key Parameters in Enzymatic Synthesis of Esters

| Parameter | Typical Condition | Significance |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | High stability, reusability, and activity in organic media. researchgate.net |

| Temperature | 40-60 °C | Milder conditions compared to chemical synthesis, preserving enzyme activity. researchgate.net |

| Substrate Molar Ratio | Varied to optimize conversion and minimize inhibition. | An excess of alcohol can increase the yield but may also inhibit the enzyme. acs.org |

| Water Activity | Controlled | A small amount of water is essential for lipase activity, but excess water favors hydrolysis. |

| Reaction Medium | Solvent-free or in a non-polar organic solvent | Solvent-free systems are preferred for sustainability. mdpi.com |

This table summarizes typical conditions for lipase-catalyzed ester synthesis based on available literature for similar compounds.

Metabolic Engineering Strategies for Bio-based Production of Esters

The bio-based production of esters like this compound represents a significant advancement in sustainable chemistry, moving away from petrochemical-based synthesis routes. Metabolic engineering of microorganisms is central to this endeavor, focusing on the efficient production of the necessary precursor molecules—an alcohol and a carboxylic acid—which are subsequently esterified. In the case of this compound, these precursors are isobutanol and p-anisic acid.

Metabolic engineering strategies for producing the isobutanol precursor have been extensively explored, primarily in the context of biofuels. nih.govsci-hub.se These strategies involve the rational design and modification of microbial metabolic pathways to enhance the production of desired chemicals from renewable feedstocks like glucose. sci-hub.se Host organisms such as Escherichia coli and Saccharomyces cerevisiae are commonly engineered for this purpose. nih.gov

A key strategy involves harnessing and optimizing the host's natural amino acid biosynthetic pathways. For isobutanol production, the L-valine biosynthetic pathway is often exploited and its intermediates redirected towards the 2-keto acid degradation pathway. d-nb.info This typically involves:

Overexpression of key pathway genes: Enhancing the expression of genes in the L-valine synthesis pathway can increase the pool of precursors. For example, overexpressing endogenous L-valine pathway genes in Pichia pastoris led to a significant increase in isobutanol production. d-nb.info

Heterologous gene expression: Introducing genes from other organisms can create more efficient pathways. However, the compatibility of these genes with the host organism is crucial. d-nb.info

Elimination of competing pathways: Deleting genes for pathways that divert intermediates away from the target product can increase yield.

Cofactor balancing: Ensuring a sufficient supply of cofactors like NAD(P)H, which are essential for the reductive steps in alcohol formation, is critical for maximizing productivity. mdpi.com

Through these concerted efforts, researchers have achieved significant titers of isobutanol. For instance, engineered E. coli strains have produced up to 50 g/L of isobutanol through fed-batch fermentation combined with in-situ product removal. mdpi.com Similarly, engineered yeast strains like Pichia pastoris have reached isobutanol titers of 2.22 g/L. d-nb.info

The production of the p-anisic acid precursor via fermentation is less established but follows similar principles. It would involve engineering a microorganism to convert a central metabolite, such as shikimate or chorismate, into p-anisic acid through a series of enzymatic steps, likely involving methylation of a p-hydroxybenzoate intermediate.

Once the precursors are produced, the final step is esterification. Biocatalytic esterification, using enzymes like lipases, is preferred over chemical methods. This enzymatic step can be performed in vitro using purified enzymes or via whole-cell biocatalysis, where the engineered production host is further modified to express a suitable lipase or acyltransferase, enabling a consolidated bioprocess that converts a simple carbon source into the final ester product. d-nb.info For example, the expression of a broad-substrate-range alcohol-O-acyltransferase in an isobutanol-producing yeast strain has successfully yielded isobutyl acetate (B1210297). d-nb.info A similar approach could be tailored for this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry, which promote the design of chemical products and processes that are environmentally benign. kahedu.edu.in Applying these principles favors methods that are safer, more efficient, and less polluting than traditional chemical syntheses.

Prevention: It is better to prevent waste than to treat it. kahedu.edu.in Enzymatic synthesis of this compound, using a lipase catalyst, generates minimal by-products, with water being the primary one. This contrasts with traditional Fischer esterification which often requires strong acid catalysts and can lead to side reactions and difficult-to-treat waste streams. d-nb.infoutripoli.edu.ly

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The enzymatic esterification of p-anisic acid with isobutanol has a high theoretical atom economy, as all atoms from the reactants (except for those forming a molecule of water) are incorporated into the ester.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity. msu.edu Biocatalytic routes operate under mild conditions (moderate temperature and neutral pH), avoiding the use of corrosive and hazardous strong acids (like sulfuric acid) or metal-based catalysts often employed in chemical esterification. rsc.org

Designing Safer Chemicals: The product itself, this compound, is used as a flavor and fragrance ingredient and is considered to have a favorable safety profile for these applications.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. acs.org A significant green advantage in this compound synthesis is the potential for solvent-free reactions. rsc.org Using one of the liquid reactants (e.g., isobutanol) in excess can serve as the reaction medium, eliminating the need for organic solvents that are often toxic and difficult to dispose of. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Biocatalytic processes typically run at or near ambient temperatures and pressures, significantly reducing the energy consumption compared to conventional chemical syntheses which often require high temperatures for refluxing.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. kahedu.edu.in As discussed in the previous section, both isobutanol and p-anisic acid can potentially be produced from renewable biomass through microbial fermentation, making the entire production pathway for this compound bio-based. nih.govrsc.org

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. msu.edu The high specificity of enzymes like lipases often eliminates the need for protecting groups, even with complex substrates, simplifying the synthetic process and reducing waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Lipases are highly efficient catalysts, required only in small quantities. rsc.org Furthermore, immobilizing the enzyme on a solid support allows for easy separation from the product and reuse over multiple reaction cycles, enhancing process efficiency and reducing cost. rsc.orgmdpi.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. Esters like this compound are generally biodegradable.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. This principle is applicable to optimizing the enzymatic reaction to prevent any potential side-product formation.

Inherently Safer Chemistry for Accident Prevention: The use of biocatalysts under mild, solvent-free conditions minimizes the risks of explosions, fires, and chemical releases associated with volatile organic solvents and corrosive acids. rsc.org

Chemical Transformations and Reactivity Studies of Isobutyl P Anisate

Hydrolytic and Transesterification Reactions

The ester linkage in isobutyl p-anisate is susceptible to cleavage through hydrolysis and can be modified via transesterification. These reactions can be catalyzed by acids, bases, or enzymes, with the kinetics and outcomes being highly dependent on the reaction conditions.

Under acidic conditions, the hydrolysis of this compound proceeds via the reverse mechanism of Fischer esterification. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. This process is generally reversible and requires an excess of water to drive the equilibrium toward the products: p-anisic acid and isobutanol. core.ac.uk

While specific kinetic data for this compound is not extensively documented, estimations for related benzoate (B1203000) esters provide insight into its reactivity. The table below presents estimated rate constants for isopropyl benzoate, a structurally similar compound.

| Compound | log kA (M-1 s-1) | log kN (M-1 s-1) | Half-life at pH 2.8 (days) | Half-life at pH 4.0 (days) | Reference |

|---|---|---|---|---|---|

| Isopropyl benzoate (estimated) | -6.83 | -14.37 | 34,000 (93 years) | 510,000 (1,400 years) | core.ac.uk |

Note: Data are estimated values for a structurally related compound in pure water at 25°C. kA is the acid-catalyzed rate constant; kN is the neutral hydrolysis rate constant.

Base-catalyzed hydrolysis, or saponification, is a more common and generally irreversible process for esters. epa.gov The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt (p-anisate) and isobutanol. The final deprotonation of the resulting p-anisic acid by the base makes the reaction effectively irreversible.

The kinetics of this reaction are sensitive to the electronic nature of the substituents on the benzoyl group. A study on the alkaline hydrolysis of various p-methoxybenzoate esters demonstrated the influence of the leaving group on the reaction rate. The bimolecular rate constants (kOH) provide a quantitative measure of this reactivity.

The table below summarizes kinetic data for the alkaline hydrolysis of methyl p-methoxybenzoate, which shares the same aromatic acyl group as this compound.

| Compound | kOH (M-1 s-1) | Temperature (°C) | Ionic Strength (M) | Reference |

|---|---|---|---|---|

| Methyl p-methoxybenzoate | 0.015 ± 0.001 | 32 | 2.0 | jcsp.org.pk |

Note: Data is for a structurally related compound, methyl p-methoxybenzoate. The rate constant for this compound may differ slightly due to steric and electronic effects of the isobutyl group compared to the methyl group.

Further estimations for isopropyl benzoate suggest a base-catalyzed rate constant (kB) of approximately -2.02 log(M-1 s-1), with a half-life of 8,400 days at pH 7 and 26 minutes at pH 9. core.ac.uk This highlights the strong dependence of hydrolysis rate on pH under alkaline conditions.

Enzymes, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are effective catalysts for both the hydrolysis and transesterification of esters under mild conditions. scielo.br These biocatalysts can offer high selectivity and avoid the harsh conditions and side reactions associated with chemical catalysis. encyclopedia.pubscience.gov

Lipases catalyze hydrolysis at a water-lipid interface, breaking the ester bond to form the corresponding carboxylic acid and alcohol. scielo.br Studies have shown that lipases from various sources, such as Candida rugosa, can effectively hydrolyze isobutyl esters, such as isobutyl-ibuprofen. researchgate.net This indicates that this compound is a likely substrate for enzymatic hydrolysis.

Transesterification involves the exchange of the isobutyl group with another alcohol. This process is widely used in the synthesis of flavor and fragrance esters and biodiesel. encyclopedia.pubscience.gov The reaction can be performed in non-aqueous media to shift the equilibrium towards the new ester product. researchgate.net Lipases like Novozym 435 (Candida antarctica lipase (B570770) B) are commonly employed for such transformations due to their stability and broad substrate specificity. science.gov For this compound, enzymatic transesterification could be used to synthesize other anisate esters by reacting it with different alcohols in the presence of a suitable lipase.

Base-Catalyzed Hydrolysis Kinetics

Transformations of the Isobutyl Moiety

Modifying the isobutyl group while keeping the p-anisate ester intact is challenging due to the reactivity of the ester linkage itself. Most transformations that target alcohol-derived moieties involve the cleavage of the ester bond.

A primary transformation is the reduction of the ester group. Reagents like Di-isobutyl aluminum hydride (DIBAL-H) can partially reduce esters to aldehydes, although this is a transformation of the acyl portion. masterorganicchemistry.com A more complete reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) cleaves the ester to produce two separate alcohol molecules. harvard.edu In the case of this compound, this reduction would yield (4-methoxyphenyl)methanol and isobutanol, effectively transforming and liberating the isobutyl moiety.

Selective hydrodeoxygenation of the ester group has been reported for some substrates. For example, isobutyl acetate (B1210297) can be converted to isobutyl ethyl ether over a Pt–Mo/ZrO₂ catalyst, demonstrating a transformation that involves the isobutyl group, though it modifies the entire ester function. acs.org

Direct modification of the C-H bonds on the isobutyl group without affecting the rest of the molecule, such as through free-radical halogenation, is theoretically possible but would likely suffer from a lack of selectivity, leading to a mixture of products and potential side reactions at the benzylic position of the anisate ring.

Reactions Involving the Anisate Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the p-methoxy group.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the anisate ring is determined by the combined directing effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the isobutyloxycarbonyl group (-CO₂-iBu).

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Ester Group (-CO₂R): This is a deactivating, meta-directing group because of its electron-withdrawing nature, both by induction and resonance.

In this compound, these groups are para to each other. The methoxy group activates the positions ortho to it (C2 and C6), while the ester group deactivates the entire ring and directs incoming electrophiles to the positions meta to it (C3 and C5). Because the methoxy group is a powerful activator, its influence dominates over the deactivating effect of the ester. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho to the highly activating methoxy group (C2 and C6).

For example, in the nitration of similar substrates like anisole (B1667542), the reaction is extremely rapid and highly selective for the ortho and para positions. masterorganicchemistry.com While the ester group in this compound will slow the reaction rate compared to anisole, the directing effect of the methoxy group will still control the position of substitution. Thus, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield primarily the 2-substituted product (e.g., isobutyl 2-nitro-4-methoxybenzoate), with some of the 2,6-disubstituted product possible under more forcing conditions.

Demethylation Reactions of the Methoxy Group

The cleavage of the aryl methyl ether bond in this compound represents a significant chemical transformation, yielding isobutyl p-hydroxybenzoate. This reaction is a classic example of ether deprotection, particularly for the stable aryl methyl ether linkage. While specific studies focusing solely on this compound are not extensively detailed in the surveyed literature, the reactivity of its p-methoxybenzoyl moiety can be understood through established methods for the demethylation of aryl methyl ethers. rsc.orgchemrxiv.org

Strong Lewis acids, particularly aluminum halides, are effective reagents for this transformation. rsc.org Aluminum triiodide (AlI₃), often generated in situ from aluminum and iodine, is a powerful Lewis acid capable of cleaving the robust aryl O–CH₃ bond. mdma.charkat-usa.org The reaction proceeds via coordination of the aluminum center to the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group. The use of AlI₃ can offer advantages such as shorter reaction times compared to other aluminum halides. rsc.org In some protocols, additives like tetrabutylammonium (B224687) iodide (TBAI) are used as promoters. researchgate.net

Another prominent method involves visible-light photoredox catalysis. chemrxiv.orgacs.org This modern approach offers a milder alternative to harsh Lewis acids. The mechanism typically involves the single-electron oxidation of the electron-rich anisole ring by an excited photocatalyst to form a radical cation. chemrxiv.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack or further fragmentation, leading to the cleavage of the C(sp³)–O bond and subsequent formation of the phenol (B47542). chemrxiv.org

The table below summarizes common reagent systems used for the demethylation of aryl methyl ethers, which are applicable to the methoxy group of this compound.

Table 1: Reagent Systems for Demethylation of Aryl Methyl Ethers

| Reagent System | General Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Aluminum triiodide (AlI₃) | Acetonitrile, reflux | Lewis Acid Catalysis | rsc.orgmdma.ch |

| AlI₃ / Tetrabutylammonium iodide (TBAI) | Benzene (B151609) or cyclohexane, stirring | Lewis Acid Catalysis | researchgate.net |

| Aluminum chloride (AlCl₃) / Ethanethiol | - | Lewis Acid Catalysis | rsc.org |

| Iodocyclohexane / DMF | Reflux | In situ HI generation | rsc.org |

| Acridinium-based photocatalyst / Visible Light | - | Photoredox Catalysis | chemrxiv.orgacs.org |

Oxidative Transformations

The this compound molecule possesses several sites susceptible to oxidative transformations, including the aromatic ring, the methoxy group, and the isobutyl ester chain. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.

Direct oxidation of the isobutyl group is one potential pathway. Strong oxidizing agents could potentially transform the isobutyl chain, although this would likely require harsh conditions and could lead to the cleavage of the ester bond.

The aromatic ring, activated by the electron-donating methoxy group, is susceptible to oxidation. However, this often requires potent oxidizing agents and can lead to ring-opening or the formation of quinone-like structures, typically resulting in the decomposition of the molecule.

A more controlled oxidation can target the benzylic position of the ether. Hypervalent iodine reagents, for instance, have been shown to oxidize benzyl (B1604629) ethers to their corresponding benzoate esters. siu.edu While the methyl group of the anisole moiety is not a traditional benzylic group, related oxidative C-H functionalization reactions under photoredox conditions are known. thieme.de Another potential transformation is the oxidative cleavage of the ester itself. For example, some catalytic systems are capable of the oxidative esterification of olefins to produce esters, a process that could potentially be reversed or lead to side reactions under specific oxidative environments. rsc.org

The following table outlines potential sites of oxidative transformation on this compound and the classes of reagents that might effect such changes.

Table 2: Potential Oxidative Transformations of this compound

| Site of Transformation | Potential Reagent Class | Possible Products | Notes |

|---|---|---|---|

| Aromatic Ring | Strong oxidants (e.g., KMnO₄, CrO₃) | Ring-opened products, Quinones | Generally leads to degradation. |

| Methoxy Group (C-H bonds) | Photoredox Catalysts, Hypervalent Iodine Reagents | Formaldehyde, Formate esters | May lead to demethylation under certain oxidative conditions. |

| Isobutyl Group (C-H bonds) | Strong oxidants | Carboxylic acids, Ketones | Likely requires harsh conditions and may cleave the ester. |

| Ester Linkage | Oxidative cleavage catalysts | p-Anisic acid, Isobutanol and further oxidation products | Can occur under specific catalytic conditions. siu.edu |

Thermal and Chemical Stability Under Varied Conditions

The stability of this compound is influenced by environmental factors such as temperature and pH. As an ester, its most significant chemical vulnerability is hydrolysis of the ester linkage.

Chemical Stability and Hydrolysis: this compound can undergo hydrolysis to yield p-anisic acid and isobutanol. This reaction is catalyzed by both acid and base. cdnsciencepub.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes nucleophilic attack by the hydroxide ion at the carbonyl carbon. This is typically a rapid, second-order reaction that is effectively irreversible due to the formation of the resonance-stabilized carboxylate salt of p-anisic acid. chemrxiv.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible.

The rate of hydrolysis is dependent on pH and temperature. Studies on similar substituted methyl benzoates show that electron-donating groups, like the p-methoxy group, tend to decrease the rate of hydrolysis compared to unsubstituted benzoate esters by reducing the electrophilicity of the carbonyl carbon. Extrapolating from data on methyl 4-methoxybenzoate, the hydrolysis half-life of this compound at neutral or slightly acidic pH and ambient temperature is expected to be quite long, potentially on the order of years. However, under strongly alkaline or acidic conditions, and at elevated temperatures, the rate of hydrolysis increases significantly. chemrxiv.org

Thermal Stability: Aromatic esters generally exhibit good thermal stability. mdpi.com Studies on various aromatic poly(ester-imide)s show that the initial decomposition, often involving the cleavage of the ester linkages, typically begins at temperatures above 350-450°C. rsc.orgresearchgate.net While specific thermogravimetric analysis (TGA) data for this compound is not available in the searched literature, it is expected to be stable to well above its boiling point under an inert atmosphere. The degradation of aromatic esters at high temperatures often proceeds via cleavage of the ester bonds. utwente.nl

Table 3: Stability of this compound Under Varied Conditions

| Condition | Stability | Primary Transformation | Products | Reference |

|---|---|---|---|---|

| Neutral pH, Ambient Temp. | High | Very slow hydrolysis | p-Anisic acid, Isobutanol | |

| Acidic pH (e.g., pH < 4) | Low | Acid-catalyzed hydrolysis | p-Anisic acid, Isobutanol | cdnsciencepub.com |

| Basic pH (e.g., pH > 9) | Low | Base-catalyzed hydrolysis (Saponification) | p-Anisate salt, Isobutanol | chemrxiv.org |

| Elevated Temperature (>200°C) | Moderate to High | Thermal decomposition (pyrolysis) | Cleavage of ester bond, other fragments | researchgate.netutwente.nl |

Mechanistic Investigations of Isobutyl P Anisate Reactions and Interactions

Reaction Mechanisms in Synthesis and Derivatization

The synthesis and modification of isobutyl p-anisate are governed by fundamental reaction mechanisms common to carboxylic acid esters. These reactions, primarily esterification and hydrolysis, can be manipulated through various catalytic and kinetic controls.

Kinetic studies are essential for understanding reaction rates and optimizing conditions for the synthesis and cleavage of this compound. The esterification to form the compound and its subsequent hydrolysis follow well-documented kinetic models.

Esterification: The formation of an ester from a carboxylic acid and an alcohol is a reversible reaction catalyzed by a strong acid. chembam.com The esterification of a carboxylic acid with isobutanol, for instance, has been shown to be kinetically controlled, with external and internal mass transfer limitations being negligible under appropriate agitation. dergipark.org.tr Studies on the esterification of acetic acid with both n-butanol and isobutanol using an Amberlyst 15 ion exchange resin catalyst found that the reaction is intrinsically controlled. bcrec.id The activation energy (Ea) is a key kinetic parameter, and for the esterification of acetic acid with isobutanol, it was determined to be 23.29 kJ/mol. bcrec.id This value provides insight into the temperature sensitivity of the reaction rate.

Interactive Data Table: Activation Energies for Esterification with Butanol Isomers This table presents comparative data for the esterification of acetic acid with n-butanol and isobutanol, highlighting the influence of the alcohol's structure on the reaction's energy barrier.

| Alcohol | Catalyst | Activation Energy (Ea) | Source |

| n-Butanol | Amberlyst 15 | 28.45 kJ/mol | bcrec.id |

| Isobutanol | Amberlyst 15 | 23.29 kJ/mol | bcrec.id |

The pathways for the synthesis and derivatization of this compound are highly dependent on the choice of catalyst.

Acid Catalysis (Esterification): In the presence of a strong acid catalyst like sulfuric acid or a solid acid resin like Amberlyst, the esterification mechanism is initiated by the protonation of the carbonyl oxygen of p-anisic acid. researchgate.netunizin.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. This is followed by the formation of a tetrahedral intermediate. The catalyst facilitates the subsequent elimination of a water molecule to yield the protonated ester, which then deprotonates to give the final product, this compound, and regenerate the acid catalyst. researchgate.net For solid catalysts like ion-exchange resins, kinetic data can often be described by models such as the pseudo-homogeneous model or more complex surface-based models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of reactants onto the catalyst's active sites. dergipark.org.trcolab.ws

Base Catalysis (Hydrolysis): The base-catalyzed hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This rate-determining step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the isobutoxide ion as the leaving group and forming p-anisic acid. In the basic medium, the p-anisic acid is immediately deprotonated to form the p-anisate salt, driving the reaction to completion. masterorganicchemistry.com

The key to understanding the reaction mechanisms of this compound is the characterization of the high-energy transition states and transient intermediates.

Tetrahedral Intermediate: The central intermediate in both acid-catalyzed esterification and base-catalyzed hydrolysis is a tetrahedral species formed at the carbonyl carbon. epa.govmasterorganicchemistry.com In base-catalyzed hydrolysis, this intermediate carries a negative charge on the oxygen atom, forming an oxyanion. Isotopic labeling studies have confirmed that during hydrolysis, the acyl-oxygen bond is the one that cleaves, a hallmark of the BAC2 mechanism. masterorganicchemistry.com

Transition State Analysis: For base-catalyzed hydrolysis, the transition state involves the formation of a partial bond between the incoming nucleophile (hydroxide) and the carbonyl carbon, with a simultaneous weakening of the C-O bond of the ester. Studies on related ester systems using Hammett analysis have provided quantitative insight into the charge distribution in the transition state. nih.gov A positive rho (ρ) value from a Hammett plot indicates a buildup of negative charge in the transition state relative to the ground state, which is consistent with a mechanism where a negatively charged nucleophile attacks the ester. nih.gov For the enzymatic hydrolysis of p-nitrophenyl benzoate (B1203000) esters by the hydrolase BphD, a ρ value of +0.98 was measured, confirming a significant accumulation of negative charge in the transition state, characteristic of a general base mechanism. nih.gov

Elucidation of Catalytic Pathways

Enzymatic Action Mechanisms

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high specificity and efficiency under mild conditions. These enzymes typically belong to the α/β-hydrolase superfamily and often employ a serine catalytic triad. nih.gov

The ability of an enzyme to act on this compound is determined by the precise geometry and chemical nature of its active site. The enzyme's binding pocket must accommodate the isobutyl group and the p-anisoyl moiety.

Studies on hydrolase enzymes capable of cleaving ester bonds provide a model for this interaction. For example, the enzyme BphD, a C-C bond hydrolase, also exhibits esterase activity and can hydrolyze a series of p-nitrophenyl benzoate esters. nih.gov By testing substrates with different substituents on the benzoate ring, researchers can probe the enzyme's specificity. The binding of the substrate positions the ester's carbonyl group optimally for nucleophilic attack by a catalytic residue. The p-anisate group, with its electron-donating methoxy (B1213986) substituent, would interact with the active site residues, influencing its binding affinity and the subsequent catalytic rate compared to other substituted benzoates.

The catalytic mechanism of many hydrolases involves a "catalytic triad," commonly composed of serine, histidine, and aspartate residues.

In a typical serine hydrolase mechanism, the serine acts as a nucleophile. However, mechanistic studies on the BphD enzyme suggest an alternative general base mechanism for ester hydrolysis. nih.gov In this proposed pathway, an active site residue, likely histidine, activates a water molecule, which then acts as the nucleophile to attack the ester's carbonyl carbon. The active site serine (Ser-112 in BphD) plays a crucial role not as the primary nucleophile, but in stabilizing the resulting tetrahedral oxyanion intermediate through hydrogen bonding. nih.gov This stabilization lowers the activation energy of the reaction. Furthermore, the serine residue may facilitate the breakdown of the intermediate via proton transfer. nih.gov Pre-steady-state kinetic analyses of BphD showed no "burst" kinetics, which supports a single-step general base mechanism rather than the two-step covalent catalysis typical of many serine esterases. nih.gov This dynamic interplay within the active site highlights a sophisticated mechanism for ester cleavage that is likely applicable to the enzymatic hydrolysis of this compound.

Interactive Data Table: Hammett Analysis of Ester Hydrolysis This table shows the reaction parameter (ρ) for the hydrolysis of p-nitrophenyl benzoate esters by a model hydrolase enzyme compared to other esterases, illustrating the electronic sensitivity of the catalytic mechanism.

| Enzyme/Lipase (B570770) | Hammett Rho (ρ) Value | Implied Mechanism | Source |

| Hydrolase BphD | +0.98 | General Base (significant negative charge buildup in transition state) | nih.gov |

| Other Serine Esterases/Lipases | +0.31 to +0.61 | Covalent Catalysis (less charge buildup in transition state) | nih.gov |

Substrate Specificity and Enzyme-Substrate Binding

Degradation Mechanisms (Abiotic and Biotic)

The environmental persistence and transformation of this compound are governed by both abiotic and biotic degradation mechanisms. These processes determine the compound's fate, breaking it down into various intermediate and final products.

Abiotic Degradation

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, key abiotic mechanisms include hydrolysis and photodegradation.

Hydrolysis : As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by either acids or bases. The hydrolysis of this compound yields p-anisic acid and isobutanol. smolecule.com The rate of hydrolysis for esters can vary significantly depending on the pH of the surrounding medium. While specific kinetic data for this compound is not extensively detailed in the provided results, studies on similar volatile esters show that hydrolytic half-lives can range from days to years depending on pH. core.ac.uk Generally, ester hydrolysis is faster under alkaline conditions.

Photodegradation : Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of some esters can be slow, the presence of photosensitizers in the environment, such as titanium dioxide (TiO2), can significantly accelerate the process. frontiersin.orglut.fi Studies on structurally similar compounds, like phthalate (B1215562) esters, show that photodegradation can lead to a variety of products through reactions such as hydroxylation, decarboxylation, and ring-opening. frontiersin.org For instance, the photolysis of dibutyl phthalate (DBP) can produce butyl benzoate and benzoic acid. frontiersin.org It is plausible that this compound undergoes similar transformations, although specific pathways have not been detailed. The effectiveness of photodegradation is often limited to the top layers of water where UV light can penetrate. researchgate.net

Interactive Data Table: Abiotic Degradation of Esters

| Degradation Process | Description | Key Factors | Potential Products of this compound |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, Temperature, Catalysts (acid/base) | p-Anisic acid, Isobutanol |

| Photodegradation | Breakdown initiated by the absorption of light energy. | Wavelength of light, Presence of photosensitizers | Benzoic acid derivatives, Ring-opening products |

Biotic Degradation

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is considered a primary mechanism for the removal of many organic pollutants from the environment. researchgate.net

Microbial Hydrolysis : The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond by esterases produced by various microorganisms. nih.govd-nb.info Bacteria such as Burkholderia cepacia have been shown to hydrolyze methyl aromatic esters to their corresponding acids, which are then further metabolized. oup.com It is highly probable that a similar pathway exists for this compound, where microbial esterases first convert it to p-anisic acid and isobutanol.

Aerobic Degradation : Following initial hydrolysis, the resulting p-anisic acid and isobutanol are typically further degraded by microorganisms. Aromatic acids like p-anisic acid are often metabolized through pathways that converge on central intermediates like protocatechuate (3,4-dihydroxybenzoate). d-nb.info This involves dioxygenase enzymes that hydroxylate the aromatic ring, followed by ring cleavage and further breakdown into intermediates of central metabolic pathways, such as the Krebs cycle. nih.gov The isobutanol released would likely be oxidized to isobutyraldehyde (B47883) and then to isobutyric acid, which can then enter microbial metabolism.

Anaerobic Degradation : Under anaerobic conditions, the degradation pathways differ. While information specific to this compound is scarce, studies on related aromatic compounds indicate that the initial steps may still involve hydrolysis. The subsequent degradation of the aromatic ring proceeds without oxygen, often involving reduction and different ring-cleavage strategies compared to aerobic pathways. d-nb.info

Research on the biodegradation of phthalate esters, which share structural similarities, indicates that various bacteria from phyla such as Proteobacteria, Actinobacteria, and Firmicutes are capable of degrading these compounds. frontiersin.org The degradation often begins with hydrolysis by esterases, followed by the metabolism of the resulting phthalic acid and alcohol side chains. d-nb.infofrontiersin.org

Interactive Data Table: Research Findings on the Biodegradation of Related Esters

| Microorganism/System | Substrate | Key Findings | Potential Relevance to this compound |

| Burkholderia cepacia | Methyl aromatic esters | Hydrolyzes methyl esters to the corresponding acid, which is then degraded. oup.com | Suggests a similar initial hydrolysis step for this compound to p-anisic acid. |

| Various Bacteria | Phthalate Esters (PAEs) | Degradation initiated by esterases, followed by metabolism of phthalate and the alcohol side chain. nih.govd-nb.info | Provides a model for the complete biodegradation pathway of this compound. |

| Micrococcus sp. YGJ1 | Phthalate Esters | Produces esterases that hydrolyze medium-chain alkyl phthalate esters. d-nb.info | Indicates the existence of enzymes capable of hydrolyzing the isobutyl ester group. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies in SAR/QSAR for Ester Compounds

Key structural features that are commonly varied include:

The Alkyl/Aryl Group of the Carboxylic Acid: In the case of anisates, this is the methoxy-substituted benzene (B151609) ring.

The Alkyl/Aryl Group of the Alcohol: For isobutyl p-anisate, this is the isobutyl group.

QSAR models for esters are developed by correlating their measured activity with calculated physicochemical properties, known as descriptors. nih.gov These models help to predict the activity of new, unsynthesized compounds and to understand the mechanisms governing their action. drugdesign.org For a QSAR model to be considered reliable and suitable for regulatory purposes, it should be clearly defined, have a specified domain of applicability, be validated for its goodness-of-fit and predictive power, and ideally, have a mechanistic interpretation. europa.eu

Electronic, Steric, and Lipophilicity Descriptors in QSAR Modeling

QSAR models are built upon molecular descriptors that quantify different aspects of a molecule's structure. These are generally categorized into three main types: electronic, steric, and hydrophobic (lipophilicity). ijnrd.orgeuropa.eu

Electronic Descriptors: These describe the electronic properties of a molecule, which are crucial for its interaction with biological targets and its chemical reactivity. ijnrd.orgslideshare.net Common electronic descriptors include:

Hammett Substituent Constants (σ): These quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. libretexts.orgwikipedia.org A methoxy (B1213986) group, as in p-anisate, is an electron-donating group at the para position. wikipedia.org

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's reactivity. nih.gov

Partial Charges: The distribution of partial charges on atoms within the molecule can influence electrostatic interactions with a receptor. nih.gov

Taft Steric Constant (Es): An experimental value that measures the steric effect of a substituent. Bulkier groups have more negative Es values. drugdesign.org

Molar Refractivity (MR): This descriptor is related to the molecule's volume and polarizability. nih.govdrugdesign.org

Lipophilicity Descriptors: These measure a compound's ability to partition between a lipid and an aqueous phase, which is critical for processes like membrane transport. ijnrd.orgslideshare.net

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in octanol (B41247) to its concentration in water. A positive logP indicates lipophilicity, while a negative value indicates hydrophilicity. drugdesign.org

π Descriptor: This characterizes the lipophilicity of a specific substituent on a molecule. drugdesign.org

The combination of these descriptors in a mathematical equation, often derived through multiple linear regression (MLR), allows for the prediction of a compound's activity. drugdesign.org

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of a substituent |

| Electronic | HOMO/LUMO Energy | Molecular reactivity and electron-accepting/donating ability |

| Steric | Taft Constant (Es) | Steric bulk of a substituent |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Lipophilicity | LogP | Overall compound lipophilicity/hydrophilicity |

| Lipophilicity | π Descriptor | Lipophilicity of a specific substituent |

Impact of Alkyl Chain Variations on Chemical Activity

The structure of the alkyl group in the alcohol portion of an ester can significantly influence its properties and activity. This includes both the length of the alkyl chain and the presence of branching.

Systematic studies on various classes of esters have shown that altering the length of the alkyl chain (e.g., from methyl to ethyl to propyl) can have a pronounced effect on activity. For instance, in studies of parabens (p-hydroxybenzoic acid esters), which are structurally similar to p-anisates, an increase in the length of the alkyl side chain often correlates with increased biological activity, such as estrogenic effects. nih.govmst.dk Specifically, butyl- and isobutyl-parabens have been shown to be more toxic to rat hepatocytes than the corresponding propyl, ethyl, and methyl esters. leesu.fr

| Compound | Alkyl Chain | Relative Estrogenic/Toxic Potency |

|---|---|---|

| Methyl Paraben | -CH₃ | Lowest |

| Ethyl Paraben | -CH₂CH₃ | ↓ |

| Propyl Paraben | -CH₂CH₂CH₃ | ↓ |

| Butyl Paraben | -CH₂CH₂CH₂CH₃ | ↓ |

| Isobutyl Paraben | -CH₂CH(CH₃)₂ | Highest |

The branching of the alkyl chain, such as the isobutyl group in this compound, introduces specific steric and electronic effects. Compared to its straight-chain isomer, n-butyl, the isobutyl group is bulkier near the ester linkage. This increased steric hindrance can affect reactivity. For example, in esterification reactions, the formation of isobutyl acetate (B1210297) is slower than that of n-butyl acetate, demonstrating that branching can decrease the reaction rate. researchgate.net The closer the branching is to the hydroxyl group of the parent alcohol, the greater the reduction in reaction rate. researchgate.net

However, in other contexts, branching can have favorable effects. In the context of biofuels, esters from branched alcohols (like isobutyl alcohol) can improve low-temperature flow properties compared to methyl esters. scielo.org.ar This is because the branched chains disrupt the packing of the molecules in a crystal lattice. scielo.org.ar In studies of antifolate agents, homologation from a propyl to an isopropyl group was found to be conducive for potent enzyme inhibition. nih.gov For parabens, isobutyl and isopropyl parabens showed higher estrogenic activity than their straight-chain counterparts, propyl and butyl paraben, in some assays. nih.gov This indicates that the specific shape conferred by branching can be critical for receptor binding and biological activity.

Comparison with Methyl, Ethyl, and Propyl p-Anisates

Influence of Aromatic Substitutions on Activity

Substituents on the aromatic ring of the carboxylic acid moiety play a crucial role in determining the electronic properties and, consequently, the reactivity and biological activity of the ester.

The position of the methoxy group on the benzene ring (ortho, meta, or para) significantly alters the ester's properties. The methoxy group is generally considered electron-donating due to its resonance effect, but it also has an electron-withdrawing inductive effect. The net effect depends on its position relative to the ester group. wikipedia.org

Para-position (p-anisate): In the para position, the electron-donating resonance effect is dominant. This increases the electron density on the aromatic ring and can influence reactions involving the ring. wikipedia.org

Meta-position (m-anisate): At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect predominates. wikipedia.org

Ortho-position (o-anisate): The ortho position experiences a combination of strong inductive and resonance effects, but also significant steric hindrance from the adjacent ester group. wikipedia.orgpearson.com

This positional isomerism has tangible consequences on reactivity and physical properties. For example, when comparing substituted benzoic acids, the acidity (pKa) varies significantly between ortho, meta, and para isomers due to the interplay of inductive and resonance effects. libretexts.orgpearson.com In enzymatic reactions, the position of a substituent on an aromatic ring can dramatically affect reaction yields, with ortho-substituted substrates sometimes reacting less efficiently than meta or para isomers due to steric hindrance at the enzyme's active site. mdpi.com Similarly, in electrophilic aromatic substitution reactions, the directing effects of substituents are well-established, with ortho and para positions often being favored by electron-donating groups. acs.org Studies on the chemical hydrolysis of substituted ethyl benzoates show that the rate of hydrolysis is influenced by the position of the substituent. nih.gov

| Position | Dominant Electronic Effect | Expected Impact on Aromatic Ring |

|---|---|---|

| Ortho | Resonance (donating) & Inductive (withdrawing) + Steric Hindrance | Activated (but sterically hindered) |

| Meta | Inductive (withdrawing) | Deactivated |

| Para | Resonance (donating) | Activated |

Effects of Other Aromatic Substituents

The biological activity of aromatic esters like this compound is significantly influenced by the nature and position of substituents on the benzene ring. Structure-activity relationship (SAR) studies explore how these modifications alter efficacy. The electronic and steric properties of substituents can dramatically change a molecule's interaction with biological targets, such as the olfactory receptors in insects. unl.edulibretexts.org

Substituents on a benzene ring can be broadly classified as either electron-donating or electron-withdrawing. libretexts.org Electron-donating groups, like the methoxy (-OCH₃) group in this compound, increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density. libretexts.orgresearchgate.net These electronic effects, combined with steric factors (the size and shape of the substituent), are pivotal in determining the compound's activity. sci-hub.se

In the context of insect repellents, a common application for this class of compounds, research has shown that modifying aromatic substituents leads to a range of activities. For instance, in studies of N,N-diethylbenzamides, a class of repellents structurally related to aromatic esters, alkyl-substituted derivatives were found to be more active. researchgate.net SAR analyses on various aromatic compounds have demonstrated that the position of substitution (ortho, meta, or para) is also critical. For example, in a study on benzimidazole-based derivatives, disubstitution at both meta- and para-positions reduced activity compared to meta-monosubstitution. whiterose.ac.uk Similarly, for a series of 2,3-diphenylquinazolin-4(3H)-one analogs, substituents at the 6-, 7-, and 8-positions of the quinazolinone ring resulted in varied potencies. sci-hub.se

The following table summarizes the general effects of different aromatic substituents on the biological activity of aromatic compounds, based on findings from various SAR studies.

| Substituent Type | Example Group(s) | General Effect on Aromatic Ring | Impact on Biological Activity (Illustrative) | References |

| Electron-Donating (Activating) | -OCH₃ (Methoxy), -OH (Hydroxyl), -CH₃ (Methyl) | Increases electron density (nucleophilicity) of the ring. | Can enhance binding to certain biological targets; methoxy groups often increase potency. | libretexts.org |

| Electron-Withdrawing (Deactivating) | -NO₂ (Nitro), -CN (Cyano), -CF₃ (Trifluoromethyl) | Decreases electron density of the ring. | Often associated with changes in potency; electron-withdrawing groups on the benzene ring of rosin-based diamides showed better insecticidal activity. | libretexts.orgresearchgate.net |

| Halogens | -F (Fluoro), -Cl (Chloro), -Br (Bromo) | Exert an inductive electron-withdrawing effect but can also donate electrons via resonance. | Activity varies; chloro-substitutions on some heterocyclic structures significantly reduced potency. | libretexts.orgsci-hub.se |

| Alkyl Groups | -CH₃ (Methyl), -CH(CH₃)₂ (Isopropyl), -C(CH₃)₃ (tert-Butyl) | Weakly electron-donating; primarily add steric bulk. | Increased bulkiness can decrease potency if the binding pocket is sterically hindered. Smaller alkyl groups are often better tolerated. | sci-hub.se |

Integration of Computational and Experimental SAR Dataresearchgate.net

The integration of computational modeling with experimental data provides a powerful, rational approach to understanding and predicting the biological activity of compounds like this compound. nih.govyachaytech.edu.ec This synergy accelerates the discovery of new and more effective molecules by building predictive models based on known chemical structures and their measured activities. usda.gov This field, often referred to as computer-aided molecular design (CAMD), is crucial for developing novel insect repellents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. akademiabaru.comresearchgate.net These models use molecular descriptors—numerical values that quantify various properties of a molecule (e.g., electronic, steric, and hydrophobic features)—to predict the activity of untested compounds. mdpi.com For insect repellents, the endpoint is often a measure of protection time or the dose required to prevent bites. usda.govakademiabaru.com

Numerous QSAR studies have been conducted on insect repellents, including carboxamides and other aromatic compounds. nih.govakademiabaru.com These studies often employ statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) to build their models. unl.eduakademiabaru.com ANNs are particularly adept at capturing non-linear relationships between molecular structure and repellent activity. unl.edu For example, a QSAR study on N-acylpiperidines used an ANN model to successfully predict new, highly active repellent compounds. unl.edu

A key aspect of modern drug and repellent design is understanding the interaction between the active molecule (the ligand) and its biological target, which is often a protein receptor. nih.gov In insects, Odorant Binding Proteins (OBPs) are thought to be one of the first targets in the olfactory process. nih.govnih.gov Computational techniques like molecular docking can simulate the binding of a ligand to a protein's active site. This allows researchers to predict the binding affinity and orientation of the molecule within the receptor. For example, the crystal structure of an OBP from the malaria vector Anopheles gambiae has been used in docking analyses to discover new potential repellents. researchgate.netmdpi.com Studies on the binding of the widely-used repellents DEET and Icaridin to OBPs have provided insights into the specific interactions, such as hydrogen bonds and non-polar contacts, that are crucial for recognition. nih.govresearchgate.netnih.gov

By combining the broad predictions of QSAR models with the specific, target-focused insights from molecular docking and other computational methods, researchers can prioritize the synthesis of compounds with the highest probability of success. These computationally-guided candidates are then synthesized and tested experimentally to validate the models' predictions. This iterative cycle of prediction, synthesis, and testing refines the models and leads to a deeper understanding of the structure-activity relationships governing repellent efficacy. unl.edumdpi.com

The table below outlines the relationship between computational methods and experimental validation in SAR studies.

| Method | Description | Role in SAR/QSAR | Experimental Correlation | References |

| QSAR Modeling | Uses statistical methods to correlate molecular descriptors with biological activity. | Predicts the activity of new, unsynthesized compounds based on models built from known data. | Predictions are validated by synthesizing the compounds and measuring their actual activity (e.g., repellent protection time). | unl.eduusda.govakademiabaru.com |

| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a macromolecular target (e.g., a protein). | Provides insights into the specific interactions between a compound and its biological target, helping to explain observed activity. | Binding energies and modes predicted by docking can be correlated with experimentally determined binding affinities and functional assay results. | nih.govmdpi.com |

| Artificial Neural Networks (ANN) | A machine learning approach used to model complex, non-linear relationships between structure and activity. | Often used in QSAR to create robust predictive models, especially for large and diverse datasets. | ANN models predicted highly active repellents that were subsequently synthesized and confirmed to be effective through in-vivo testing. | unl.edu |

| Fragment Molecular Orbital (FMO) Calculations | A quantum mechanical method used to analyze protein-ligand interactions in detail. | Decomposes interaction energies to identify key amino acid residues and molecular fragments responsible for binding. | FMO analysis has been used to understand the different binding modes of repellents like DEET and Icaridin to Odorant Binding Proteins. | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of isobutyl p-anisate from intricate mixtures. Various chromatographic methods offer different levels of selectivity and sensitivity, tailored to specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, this compound is separated from other components on a capillary column, often with a non-polar stationary phase like 5% phenyl methyl siloxane. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum is a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) of the fragment ions. For this compound, key mass spectral peaks are observed at m/z 135 (base peak), 152, 77, 136, and 153. nih.gov The retention time and the mass spectrum together provide high confidence in the identification of the compound. rjstonline.com The technique has been successfully applied to determine preservatives, including related benzoate (B1203000) esters, in a variety of matrices such as cosmetics and food products. scirp.orgresearchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Top 5 Peaks (m/z) | 135, 152, 77, 136, 153 nih.gov |

| Ionization Mode | Positive nih.gov |

| Instrument Type | EI-B nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile or thermally labile samples where GC is not suitable. nii.ac.jp HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound and similar compounds like parabens, reversed-phase HPLC is commonly employed, using a C18 column. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netacs.org Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. researchgate.net The retention time of the compound under specific chromatographic conditions is used for its identification and quantification. HPLC methods have been developed for the simultaneous determination of various preservatives in food and cosmetic products. nii.ac.jpresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UPLC/MS)

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers enhanced selectivity and sensitivity for the analysis of this compound in complex matrices. fda.gov.twlondonmet.ac.uk Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, provides faster analysis times and better resolution compared to conventional HPLC. measurlabs.com

In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). This highly specific detection method minimizes matrix interference and allows for very low detection limits. fda.gov.tw For instance, a study on preservatives in food utilized LC-MS/MS with an Agilent Poroshell 120 EC-C18 column and a gradient elution with 0.1% formic acid in water and methanol. fda.gov.tw UPLC-MS/MS is particularly valuable for analyzing large, complex biomolecules and for screening contaminants in pharmaceutical and environmental samples. measurlabs.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity for highly complex samples. sepsolve.com In GC×GC, the sample is subjected to two independent columns with different separation mechanisms, typically a non-polar column followed by a polar or shape-selective column. sepsolve.comresearchgate.net This results in a structured two-dimensional chromatogram where chemically similar compounds group together, facilitating their identification. sepsolve.com

The high peak capacity and increased sensitivity of GC×GC make it ideal for the detailed characterization of complex volatile profiles in food, environmental, and petrochemical samples. researchgate.nethelsinki.fi While specific applications for this compound are not extensively detailed in the provided context, the technique's ability to resolve co-eluting peaks makes it highly suitable for its analysis in intricate fragrance or flavor mixtures. sepsolve.comresearchgate.net

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound, providing detailed information about the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. libretexts.org Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the molecular framework of this compound. nih.gov

¹H NMR: The ¹H NMR spectrum of a compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the isobutyl group. The splitting patterns (e.g., doublets, triplets) of these signals, arising from spin-spin coupling, help to establish the connectivity between adjacent protons. chegg.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic, methoxy). pressbooks.pubacs.org For example, the carbonyl carbon of the ester group will appear at a characteristic downfield shift.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic Protons | Doublets |

| Methoxy Protons | Singlet | |

| Methylene Protons (-CH₂-) | Doublet | |

| Methine Proton (-CH-) | Multiplet | |

| Methyl Protons (-CH₃) | Doublet | |

| ¹³C | Carbonyl Carbon | ~166 |

| Aromatic Carbons | 113-163 | |

| Methoxy Carbon | ~55 | |

| Methylene Carbon (-CH₂-) | ~71 | |

| Methine Carbon (-CH-) | ~28 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, the key functional groups are the ester, the aromatic ring, the ether, and the isobutyl group.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715-1735 |

| C-O (Ester) | Stretch | 1250-1300 (asymmetric) & 1000-1100 (symmetric) |

| C=C (Aromatic) | Stretch | 1600-1450 |

| =C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Alkyl) | Stretch | 2960-2870 |

| C-O-C (Ether) | Stretch | 1250-1000 |

Note: These are predicted values based on standard IR correlation tables and data from similar compounds.